molecular formula C9H8BrFN2O3 B13937718 N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine

N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine

Cat. No.: B13937718
M. Wt: 291.07 g/mol
InChI Key: RUSQNUIEXDJMED-UHFFFAOYSA-N
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Description

N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine is a chemical compound with the molecular formula C9H8BrFN2O3 and a molecular weight of 291.07 g/mol . This compound is characterized by the presence of a bromine, fluorine, and nitro group attached to a phenyl ring, along with an oxetane ring and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine typically involves the following steps:

    Nitration: The starting material, 5-bromo-3-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the amine group.

    Oxetane Formation: The oxetane ring is formed through a cyclization reaction involving an appropriate precursor.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8BrFN2O3

Molecular Weight

291.07 g/mol

IUPAC Name

N-(5-bromo-3-fluoro-2-nitrophenyl)oxetan-3-amine

InChI

InChI=1S/C9H8BrFN2O3/c10-5-1-7(11)9(13(14)15)8(2-5)12-6-3-16-4-6/h1-2,6,12H,3-4H2

InChI Key

RUSQNUIEXDJMED-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=C(C(=CC(=C2)Br)F)[N+](=O)[O-]

Origin of Product

United States

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